molecular formula C12H18N4O3 B1328621 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline CAS No. 942474-56-8

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline

Cat. No.: B1328621
CAS No.: 942474-56-8
M. Wt: 266.3 g/mol
InChI Key: GFPJMFROQBTKIM-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline is an organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitroaniline moiety

Scientific Research Applications

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

While the mechanism of action for “4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline” is not available, some related compounds have shown to increase CASPASE 3/7 activity in a dose-dependent manner .

Safety and Hazards

HEPES has some safety concerns. It can cause skin irritation and serious eye damage . Therefore, it’s recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.

    Formation of Hydroxyethylpiperazine: Piperazine is reacted with ethylene oxide to form 2-hydroxyethylpiperazine.

    Coupling Reaction: The 3-nitroaniline is then coupled with 2-hydroxyethylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Comparison with Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent widely used in biological research.

    N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent with similar properties to HEPES.

Properties

IUPAC Name

2-[4-(4-amino-2-nitrophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c13-10-1-2-11(12(9-10)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPJMFROQBTKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650191
Record name 2-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-56-8
Record name 4-(4-Amino-2-nitrophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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